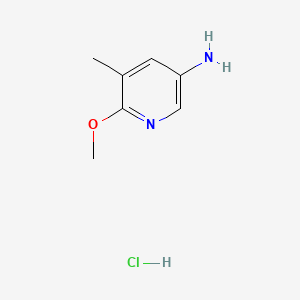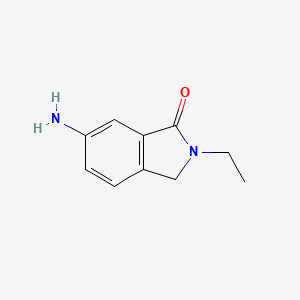
4,7-Dibrom-5-fluor-2,1,3-benzothiadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6HBr2FN2S and a molecular weight of 311.96 g/mol . It is a derivative of benzothiadiazole, featuring bromine and fluorine substituents. This compound is known for its applications in organic electronics, particularly in the synthesis of polymers for high power conversion efficiency organic solar cells and high mobility organic field-effect transistors (OFETs) .
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole has several scientific research applications, including:
Organic Electronics: It is used as a monomer for the synthesis of polymers for high power conversion efficiency organic solar cells and high mobility OFETs.
Nonlinear Optics: The compound is used in the design of materials for second-order nonlinear optics due to its strong electron affinity and coplanarity.
Light-Emitting Diodes: It serves as a building block for the synthesis of light-emitting diodes and conducting polymers.
Wirkmechanismus
Target of Action
The primary target of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is the polymer HOMO level in organic solar cells and high mobility OFETs . The compound is used as a monomer for the synthesis of these polymers .
Mode of Action
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole interacts with its target by lowering the polymer HOMO level . This is achieved through the process of fluorination , which results in high open-circuit voltages well exceeding 0.7 V .
Biochemical Pathways
The compound affects the energy conversion efficiency pathway in organic solar cells and high mobility OFETs . By lowering the polymer HOMO level, it increases the open-circuit voltages, thereby enhancing the power conversion efficiency .
Pharmacokinetics
Its solubility in toluene suggests that it may have good bioavailability in certain environments.
Result of Action
The action of 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole results in high-efficiency organic solar cells and high mobility OFETs . Specifically, it can achieve a power conversion efficiency (PCE) of 6.2% .
Action Environment
Environmental factors such as light and air should be avoided as they might influence the compound’s action, efficacy, and stability . Furthermore, the compound should be stored under inert gas and in a cool, dry place below 15°C .
Biochemische Analyse
Biochemical Properties
It is known that the compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . The fluorination of the compound lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .
Molecular Mechanism
It is known that the compound’s fluorine atoms make it more electron-withdrawing when embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole can be synthesized through a multi-step process starting from 2,1,3-benzothiadiazole. The synthesis involves the bromination of 2,1,3-benzothiadiazole using bromine in hydrobromic acid . The fluorination step is typically achieved by introducing fluorine atoms into the benzothiadiazole backbone, which can be done using various fluorinating agents .
Industrial Production Methods
Industrial production methods for 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like palladium catalysts.
Coupling Reactions: It can participate in coupling reactions to form polymers and other complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole include:
Palladium Catalysts: Used in coupling reactions.
Fluorinating Agents: Used to introduce fluorine atoms into the molecule.
Major Products Formed
The major products formed from reactions involving 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole include various polymers and organic electronic materials with enhanced properties such as increased electron affinity and lower band gaps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Lacks the fluorine substituent, resulting in different electronic properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains an additional fluorine atom, further enhancing its electron-withdrawing properties.
Uniqueness
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is unique due to the presence of both bromine and fluorine substituents, which provide a balance of reactivity and electronic properties. The fluorine atom specifically contributes to lowering the polymer HOMO level, resulting in high open-circuit voltages in organic electronic applications .
Eigenschaften
IUPAC Name |
4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2FN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZDYOVYIHJETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347736-74-6 |
Source


|
| Record name | 1347736-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)










![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)
